3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired benzothiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have been conducted to understand the binding patterns and stability of the protein-ligand complex .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Studied for their antimycobacterial properties.
Uniqueness
3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide is unique due to its specific structural features, such as the presence of the difluorocyclobutane moiety and the benzothiazole ring. These structural elements contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12F2N2OS |
---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
3,3-difluoro-N-(2-methyl-1,3-benzothiazol-5-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C13H12F2N2OS/c1-7-16-10-4-9(2-3-11(10)19-7)17-12(18)8-5-13(14,15)6-8/h2-4,8H,5-6H2,1H3,(H,17,18) |
InChI Key |
XOVCHEOGRJKRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CC(C3)(F)F |
Origin of Product |
United States |
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